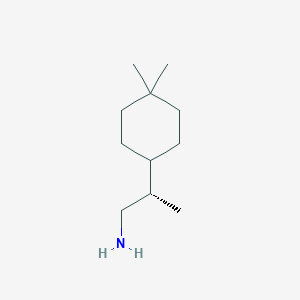

(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-(4,4-dimethylcyclohexyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGOOBQUCGGFGG-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCC(CC1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1CCC(CC1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexane ring.

Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Alkylated amines, acylated amines.

Scientific Research Applications

Chemical Applications

Asymmetric Catalysis

One of the primary applications of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine is as a chiral ligand in asymmetric catalysis. It facilitates the synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical industry for developing drugs with specific biological activities. The compound's ability to stabilize transition states during reactions enhances selectivity and yield in various synthetic pathways.

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of complex organic molecules. It can participate in various reactions such as oxidation, reduction, and substitution to form diverse derivatives. For instance, it can be oxidized to yield imines or nitriles and reduced to produce secondary or tertiary amines.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites of enzymes, potentially modulating their activities. For example, studies have shown that related compounds can inhibit acetylcholinesterase and monoamine oxidase, which are significant targets in neurodegenerative disease treatments .

Pharmaceutical Development

The compound is being explored for its therapeutic effects in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for drug development aimed at enhancing cognitive function and reducing neuroinflammation.

Material Science Applications

Development of Novel Materials

In material science, this compound is utilized in creating polymers and coatings with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Additionally, it may serve as a precursor for specialty chemicals used in various industrial applications.

Table 1: Summary of Applications

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound analogs demonstrated their ability to inhibit acetylcholinesterase effectively. This inhibition leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.

Comparison with Similar Compounds

Cyclohexyl-Substituted Amines and Phosphonothiolates

The cyclohexyl moiety is a common structural feature in compounds like 4,4-Dimethylcyclohexyl methylphosphonofluoridate (). Although this compound contains a phosphonofluoridate group rather than an amine, its dimethylcyclohexyl substituent highlights the steric and electronic effects of this group. Key comparisons include:

The dimethylcyclohexyl group in both compounds likely reduces solubility in polar solvents due to hydrophobicity but enhances thermal stability.

Linear Primary Amines: Propan-1-amine vs. Butan-1-amine

reveals that propan-1-amine and butan-1-amine exhibit distinct viscosity deviations (ηΔ) in 1-alkanol mixtures. For example:

- ηΔ(1-propanol)/mPa·s = –0.305 (propan-1-amine) vs. –0.253 (butan-1-amine) .

- ηΔ(1-butanol)/mPa·s = –0.460 (propan-1-amine) vs. –0.280 (butan-1-amine) .

These trends suggest that smaller amines (e.g., propan-1-amine) exhibit stronger solvation effects, leading to lower ηΔ values. For this compound, the bulky cyclohexyl group may further reduce ηΔ due to steric hindrance limiting molecular interactions, though experimental confirmation is needed.

Chiral Amines and Stereochemical Effects

The (2S) configuration of the target compound distinguishes it from racemic or non-chiral analogs. For example, 2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid () shares a chiral (2S) center but features a dioxocyclohexadienyl group instead of dimethylcyclohexyl . Stereochemistry influences biological activity and crystallization behavior, suggesting that the (2S)-configured amine may have unique applications in asymmetric catalysis or enantioselective drug design.

Biological Activity

(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine, also known as a chiral amine, has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclohexyl ring with two methyl groups attached at the 4-position, contributing to its steric properties. The amine group allows for hydrogen bonding and ionic interactions with biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzymes : The amine can form hydrogen bonds with the active sites of enzymes, potentially influencing their catalytic activities.

- Receptors : The compound may interact with specific receptors in the central nervous system, making it a candidate for studying neuropharmacological effects.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuropharmacological Studies :

- Anticancer Activity :

- Synthetic Applications :

Q & A

Q. What are effective synthetic routes for enantioselective synthesis of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-amine?

Methodological Answer: Enantioselective synthesis can be achieved via reductive amination of a chiral ketone precursor. For example, the (2S)-configuration can be introduced using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. A scalable approach involves:

Chiral ketone preparation : React 4,4-dimethylcyclohexanecarboxylic acid with (S)-proline-derived auxiliaries to form a chiral intermediate.

Reductive amination : Use sodium cyanoborohydride or H₂ with Pd/C in the presence of ammonium acetate to convert the ketone to the amine.

Purification : Chiral HPLC or crystallization with tartaric acid derivatives ensures enantiomeric purity (>99% ee) .

Q. How can the stereochemical integrity of this compound be verified?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze coupling constants (e.g., ) and NOESY correlations to confirm spatial arrangement.

- Chiral chromatography : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers.

- Optical rotation : Compare measured [α] values with literature data for (2S)-configured amines. Discrepancies may indicate impurities or racemization during synthesis .

Q. What are the key physicochemical properties influencing this compound’s solubility and stability?

Methodological Answer: The 4,4-dimethylcyclohexyl group imparts hydrophobicity, requiring solvents like DMSO or ethanol for dissolution. Stability considerations:

- pH sensitivity : Protonation of the amine at physiological pH enhances water solubility but may reduce membrane permeability.

- Oxidative degradation : Store under inert gas (N₂/Ar) at −20°C to prevent amine oxidation.

- Hygroscopicity : Use desiccants during storage to avoid hydrate formation .

Advanced Research Questions

Q. How does the 4,4-dimethylcyclohexyl substituent affect binding to biological targets compared to adamantyl analogs?

Methodological Answer: The dimethylcyclohexyl group provides rigidity but less bulk than adamantyl (). To assess target interactions:

Molecular docking : Compare binding poses in silico using software like AutoDock Vina.

SPR/BLI assays : Measure binding kinetics (k, k) for the compound versus adamantyl derivatives.

MD simulations : Analyze steric clashes and conformational flexibility over 100-ns trajectories.

Data from such studies show the dimethylcyclohexyl group enhances selectivity for hydrophobic pockets in enzymes like monoamine oxidases .

Q. How can contradictory data on this compound’s biological activity be resolved?

Methodological Answer: Contradictions often arise from variability in:

- Enantiomeric purity : Re-test activity using enantiomerically pure samples (e.g., via chiral SFC).

- Assay conditions : Standardize buffer pH, temperature, and co-solvent concentrations.

- Cell line variability : Use isogenic cell lines and orthogonal assays (e.g., cAMP vs. calcium flux).

For example, conflicting reports on serotonin receptor modulation were resolved by controlling for trace DMSO content (<0.1%) .

Q. What computational strategies predict the metabolic fate of this compound?

Methodological Answer: Combine in silico tools:

- CYP450 metabolism prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., benzylic C-H).

- QM/MM simulations : Model transition states for amine dehydrogenation or N-methylation.

- Machine learning : Train models on PubChem data () to predict clearance rates.

Validation via in vitro hepatocyte assays confirms predominant CYP3A4-mediated N-dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.